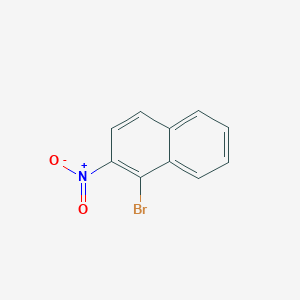

![molecular formula C8H3BrN2S B1276323 6-Bromobenzo[d]thiazole-2-carbonitrile CAS No. 741253-03-2](/img/structure/B1276323.png)

6-Bromobenzo[d]thiazole-2-carbonitrile

概要

説明

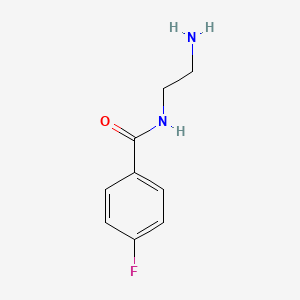

6-Bromobenzo[d]thiazole-2-carbonitrile is a compound that is structurally related to 2-bromothiazole and 6-bromobenzo[d]thiazol-2-amine, as indicated by the research on related brominated thiazole derivatives. The compound of interest likely shares similar chemical properties with these compounds due to the presence of the bromine atom and the thiazole ring in its structure.

Synthesis Analysis

The synthesis of brominated thiazole derivatives, such as 6-Bromobenzo[d]thiazole-2-carbonitrile, may involve the electrochemical reduction of 2-bromothiazole. The research on the electrochemical reduction of 2-bromothiazole at carbon cathodes in acetonitrile provides insights into the potential synthetic pathways that could be applied to related compounds . The process involves cleavage of the carbon-bromine bond and the reduction of the thiazole ring, which could be relevant for the synthesis of 6-Bromobenzo[d]thiazole-2-carbonitrile.

Molecular Structure Analysis

The molecular structure of 6-Bromobenzo[d]thiazole-2-carbonitrile can be inferred from studies on similar compounds. For instance, the crystal structure analysis of a related molecule, 5-bromo-2-(4-methylbenzyl)-6-(4-nitrophenyl)imidazo[2,1-b][1,3,4]thiadiazole, reveals the presence of various intermolecular interactions such as Br…N, S…O, and Br…Br contacts . These interactions are crucial in determining the molecular conformation and stability of the crystal structure. The presence of a bromine atom in 6-Bromobenzo[d]thiazole-2-carbonitrile suggests that similar interactions may be present in its structure.

Chemical Reactions Analysis

The reactivity of 6-Bromobenzo[d]thiazole-2-carbonitrile can be partially understood by examining the chemical reactions of related compounds. For example, the study on salt and co-crystal formation from 6-bromobenzo[d]thiazol-2-amine with different carboxylic acid derivatives highlights the role of non-covalent interactions in the formation of supramolecular assemblies . These interactions, such as hydrogen bonds, are essential for understanding the chemical reactivity and binding properties of brominated thiazole derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-Bromobenzo[d]thiazole-2-carbonitrile can be extrapolated from the properties of structurally similar compounds. The electrochemical study of 2-bromothiazole provides information on its reduction behavior, which could be relevant to the electrochemical properties of 6-Bromobenzo[d]thiazole-2-carbonitrile . Additionally, the melting points, elemental analysis, and infrared spectroscopy data from the co-crystal formation study of 6-bromobenzo[d]thiazol-2-amine with carboxylic acids can offer insights into the expected physical properties of 6-Bromobenzo[d]thiazole-2-carbonitrile .

科学的研究の応用

Synthesis of Organic Compounds

6-Bromobenzo[d]thiazole-2-carbonitrile is utilized in the synthesis of various organic compounds. For instance, it was used in the formation of dimethyloxyluciferin derivatives with partially double-bond character, enhancing molecular structure stability (Würfel et al., 2013). Additionally, its role in forming anhydrous and hydrated multicomponent organic acid-base adducts with carboxylic acids has been explored, showing its potential in creating supramolecular assemblies (Jin et al., 2012).

Photophysical and Optoelectronic Applications

In the field of optoelectronics, 6-Bromobenzo[d]thiazole-2-carbonitrile derivatives have been researched for their photophysical properties. For example, its derivative, 15-bromo-7-cyano[6]helicene, has been studied for its emission in the blue region and potential in optoelectronic applications (Hamrouni et al., 2020). This indicates its use in the development of materials for electronic devices like OLEDs.

Crystallographic and Structural Analysis

The compound has been pivotal in crystallographic studies to understand molecular interactions and structure. Research has shown its role in forming various crystal structures with carboxylic acids, providing insights into hydrogen bonding and other noncovalent interactions crucial for molecular architecture (Jin et al., 2014).

Synthesis of Biologically Active Compounds

There's evidence of its use in synthesizing biologically active compounds. For example, a study demonstrated its role in forming thiazole derivatives from 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile, with potential cytotoxic effects against various cancer cell lines (Mohareb et al., 2017).

Development of Organic Salts and Cocrystals

Research also includes its application in developing organic salts and cocrystals. Studies have demonstrated its utility in forming hydrogen-bonded supramolecular architectures, which are crucial for the development of advanced materials with specific properties (Jin & Wang, 2012).

Safety and Hazards

将来の方向性

特性

IUPAC Name |

6-bromo-1,3-benzothiazole-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrN2S/c9-5-1-2-6-7(3-5)12-8(4-10)11-6/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LITDULGWAMMAPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)SC(=N2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20423757 | |

| Record name | 6-Bromobenzo[d]thiazole-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20423757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromobenzo[d]thiazole-2-carbonitrile | |

CAS RN |

741253-03-2 | |

| Record name | 6-Bromobenzo[d]thiazole-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20423757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of 6-Bromobenzo[d]thiazole-2-carbonitrile in the synthesis of the dimethyloxyluciferin derivative?

A1: 6-Bromobenzo[d]thiazole-2-carbonitrile serves as a starting material in the synthesis of the dimethyloxyluciferin derivative. It reacts with ethyl 2-mercapto-2-methylpropanoate in refluxing isopropanol to yield the final compound, 2-(6-Bromobenzo[d]thiazol-2-yl)-5,5-dimethylthiazol-4(5H)-one [].

Q2: What structural features of the synthesized dimethyloxyluciferin derivative are highlighted in the research?

A2: The research highlights the restricted rotation around the carbon-carbon bond connecting the benzothiazole and thiazolone rings due to its partial double bond character [C—C = 1.461 (3) Å] []. This results in an almost planar molecular structure. Additionally, the non-planar geometry of the five-membered thiazoline ring is attributed to the bulky sulfur atom [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(4-Hydroxypiperidin-1-yl)phenyl]ethan-1-one](/img/structure/B1276241.png)

![1-Benzo[b]thiophen-2-yl-ethanol](/img/structure/B1276246.png)

![4-Chloropyrrolo[1,2-a]quinoxaline](/img/structure/B1276247.png)

![5-[4-(dimethylamino)phenyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1276249.png)

![4'-(Benzyloxy)-[1,1'-biphenyl]-2-amine](/img/structure/B1276259.png)

![2-(1,3-Benzodioxol-5-yl)-3-bromoimidazo[1,2-a]pyrimidine](/img/structure/B1276268.png)

![[2-(2-Benzoyl-4-bromoanilino)-2-oxoethyl]-diethylazanium](/img/structure/B1276276.png)